Magnesium hypophosphite 6-hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Magnesium hypophosphite 6-hydrate is a compound of interest in the field of inorganic chemistry. Its synthesis, molecular structure, and properties are pivotal for various scientific applications.

Synthesis Analysis

The synthesis process of compounds similar to Magnesium hypophosphite 6-hydrate often involves reactions with magnesium sources. For instance, the reaction of p,p′-diphenylmethylenediphosphinic acid with magnesium sources such as Mg(SO4) or CaCl2·6H2O leads to the formation of hybrid materials (Midollini, Lorenzo-Luis, & Orlandini, 2006).

Molecular Structure Analysis

The molecular structure of magnesium compounds can vary significantly. For instance, magnesium silicate hydrates (M-S-H) synthesized at room temperature over a year showed structures related to nanocrystalline turbostratic 2:1 Mg–Si phyllosilicates (Roosz et al., 2015).

Chemical Reactions and Properties

Magnesium-based compounds exhibit unique chemical reactions and properties. For example, magnesium and calcium silicate hydrates have distinct structural and chemical differences, with magnesium silicate hydrates containing more chemically bound water (Lothenbach et al., 2015).

Physical Properties Analysis

The physical properties of magnesium compounds are influenced by their synthesis conditions. For example, magnesium silicate hydrate gels synthesized with varying Mg/Si molar ratios exhibited different physical properties depending on their cure conditions and composition (Brew & Glasser, 2005).

Chemical Properties Analysis

Magnesium compounds' chemical properties can be complex. For instance, the properties of magnesium silicate hydrates (M-S-H) show a high degree of silicate polymerization, indicating the formation of silicate sheets, and the presence of bound water and hydroxyl groups (Nied et al., 2016).

Applications De Recherche Scientifique

Materials Science and Engineering Applications :

- Fire Retardancy : Magnesium hydroxide, produced by magnesia hydration, serves as an effective fire retardant for nylon polymers, maintaining mechanical properties while achieving V-0 flammability ratings (Rocha & Ciminelli, 2001).

- Heat Storage : The magnesium sulfate-water vapor system, including various hydrates, is suitable for heat storage applications due to its bivariant nature and some non-stoichiometric hydrates (Okhrimenko et al., 2017).

- Chemical Heat Pumps : Magnesium oxide/water chemical heat pumps are promising for large heat output rates, suitable for use in chemical heat pump systems (Kato et al., 1996).

Health and Biological Applications :

- Mental Health : Magnesium increases locomotor activity and has an antidepressive effect in rats, indicating potential mental health benefits (Samardžić et al., 2011).

- Immune System and COVID-19 : Magnesium nutrition may aid in combating COVID-19 and building immune resilience by regulating immune responses and activating vitamin D (Wallace, 2020).

- General Health : Magnesium supplementation can benefit the treatment of various diseases and is essential for human health, especially in the brain, heart, and skeletal muscles (de Baaij et al., 2015).

Environmental and Ecological Studies :

- Soil Science on Mars : The phase diagram of the MgSO4-H2O system suggests that Mars may have a significant amount of magnesium sulfate hydrates in its soil (Steiger et al., 2011).

Chemical Properties and Reactions :

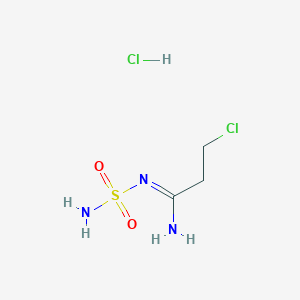

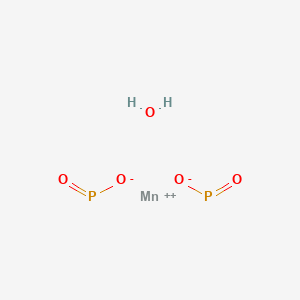

- Crystal Structure : The new polymorph of hexa-aqua-magnesium(II) bis-(hypophosphite) shows a pseudo-face-centered cubic arrangement and tetrahedral cavities occupied by P atoms (Kuratieva et al., 2003).

- Phase Equilibria : Magnesium hypophosphite Mg(H2PO2)2 forms a variety of solid salts in binary and ternary systems, indicating diverse chemical behaviors (Gao et al., 2016).

Propriétés

InChI |

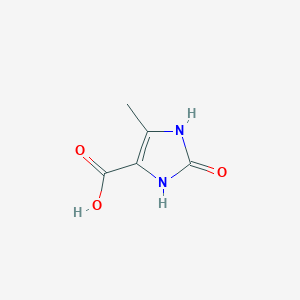

InChI=1S/Mg.2HO2P.6H2O/c;2*1-3-2;;;;;;/h;2*(H,1,2);6*1H2/q+2;;;;;;;;/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDZZKPVVDQKDC-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

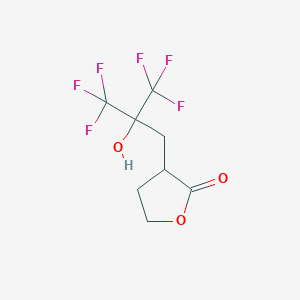

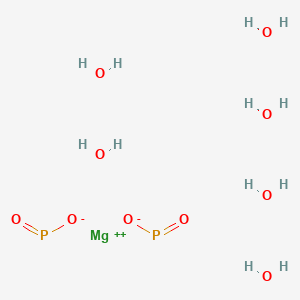

O.O.O.O.O.O.[O-]P=O.[O-]P=O.[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12MgO10P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium hypophosphite 6-hydrate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.